N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a central imidazole ring substituted with a 3,5-dimethylphenyl group at the 1-position and a sulfanylacetamide side chain at the 2-position. The acetamide moiety is further functionalized with a 3-chlorophenyl group, contributing to its distinct electronic and steric properties.
Key structural features include:
- Imidazole core: Enhances aromatic stacking and hydrogen-bonding capabilities.
- 3,5-Dimethylphenyl group: Introduces steric bulk and lipophilicity.
- Sulfanyl linker: Provides flexibility and modulates electronic interactions.
- 3-Chlorophenyl acetamide: Contributes electron-withdrawing effects and influences solubility.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-13-8-14(2)10-17(9-13)23-7-6-21-19(23)25-12-18(24)22-16-5-3-4-15(20)11-16/h3-11H,12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAJLBUJCZPHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The compound features a complex structure characterized by the following components:
- Chlorophenyl group : Enhances lipophilicity and biological activity.
- Imidazole ring : Known for its role in various biological processes.
- Thioether linkage : May influence the reactivity and interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activities
Anticancer Activity
Several studies have demonstrated the potential anticancer effects of imidazole derivatives. For instance:
- Case Study 1 : A study on imidazole derivatives showed that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through interactions with specific proteins involved in cell survival .
Antimicrobial Activity
The compound's thioether and imidazole functionalities suggest potential antimicrobial properties:
- Case Study 2 : Research indicated that thiazole derivatives, which share structural similarities with the target compound, displayed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant strains .
- MIC Values : Compounds structurally related to this compound exhibited minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant bacterial strains .
Anti-inflammatory Activity
Imidazole derivatives have also been explored for their anti-inflammatory effects:
- Mechanism : The anti-inflammatory action is believed to result from inhibition of pro-inflammatory cytokines and modulation of immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Key findings include:
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Substituents on the imidazole and thiazole rings significantly affect antimicrobial potency .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-(3-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibits significant anticancer properties. It has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. In vitro assays demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, which is critical for bacterial survival .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared with structurally related acetamides to highlight how substituent variations impact properties and bioactivity.
Key Comparisons
Core Heterocycle: The target compound’s imidazole core (vs. Benzimidazole derivatives (e.g., Cmpd 2, NAAB-496) exhibit extended conjugation, which may enhance binding to aromatic residues in enzymes but increase molecular rigidity .
Substituent Effects :
- The 3-chlorophenyl group in the target compound introduces electron-withdrawing effects, favoring hydrophobic interactions in enzyme active sites. In contrast, hydroxyacetamide (SHA) enables metal coordination, as seen in urease inhibition .
- Sulfonyl groups (e.g., NAAB-496) increase polarity and hydrogen-bonding capacity but may reduce bioavailability compared to the target’s sulfanyl linker .
Elastase inhibition is reported for benzimidazole-containing analogs (Cmpd 2), highlighting the role of the heterocycle in targeting proteases .
Physicochemical Properties :
- Lipophilicity : The 3,5-dimethylphenyl and 3-chlorophenyl groups in the target compound enhance lipophilicity, favoring passive diffusion across membranes. This contrasts with hydroxyacetamide derivatives (e.g., SHA), which exhibit higher solubility but lower permeability .
- Crystallographic Behavior : N-Substituted 2-arylacetamides () show conformational variability in the solid state, with dihedral angles between aromatic rings influencing packing and stability. The target compound’s substituents may similarly affect its crystallinity .
Research Implications
- Drug Design : The sulfanyl linker and chloro-substituent in the target compound make it a candidate for optimizing enzyme inhibitors, particularly where hydrophobic interactions dominate.
- SAR Studies : Comparing the target with SHA and NAAB-496 underscores the balance between polarity and bioactivity, guiding future modifications (e.g., hybridizing hydroxy and chloro groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
